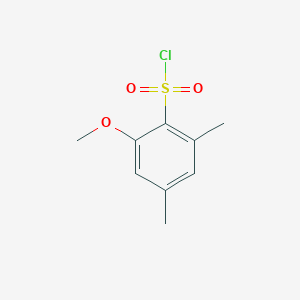

![molecular formula C23H21NO6 B3002515 2-Allyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 850241-17-7](/img/structure/B3002515.png)

2-Allyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Allyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. The compound belongs to the class of chromeno[2,3-c]pyrrole-3,9-dione derivatives and has been found to possess a wide range of biological activities.

Applications De Recherche Scientifique

I will provide a comprehensive analysis of the potential scientific research applications of 2-Allyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione based on the information available for similar compounds. Each application will be detailed in a separate section with a clear and descriptive heading.

Anticancer Activity

Compounds with indole derivatives have been increasingly recognized for their potential in treating cancer cells. Given the structural similarity, 2-Allyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may exhibit anticancer properties by targeting various pathways involved in cell proliferation and apoptosis .

Antimicrobial Properties

Indole derivatives are also known for their antibacterial and antifungal activities. The compound could be explored for its efficacy against a range of microbial pathogens, contributing to the development of new antimicrobial agents .

Enzyme Inhibition

The trimethoxyphenyl (TMP) functional group has been shown to inhibit enzymes such as Taq polymerase and telomerase. This suggests that our compound could serve as a lead structure for designing enzyme inhibitors with therapeutic applications .

Anti-inflammatory Effects

Compounds containing pyrimidine and pyrazole structures have been associated with anti-inflammatory properties. The presence of similar moieties in 2-Allyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione indicates potential use in treating inflammatory disorders .

Antileishmanial Activity

The structural features of indole derivatives have been linked to antileishmanial activity. Research into this application could lead to new treatments for leishmaniasis .

ERK Pathway Modulation

The TMP group has been implicated in the down-regulation of ERK2 protein and inhibition of ERK phosphorylation. This pathway is critical in cell signaling and cancer progression, suggesting another avenue for anticancer research .

Antitumor Properties

Similar to its potential anticancer activity, the compound may also possess antitumor properties that could be harnessed in pharmaceutical research to develop new antitumor agents .

Mécanisme D'action

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

The tmp group has a critical role in the fitting of certain analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer, which could potentially decrease the biological activity of such analogs after the alteration of the tmp moiety .

Biochemical Pathways

Helicobacter pylori and Mycobacterium tuberculosis. They also hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

Result of Action

Tmp-bearing compounds have demonstrated significant efficacy against leishmania, malaria, and trypanosoma, indicating their potential as anti-parasitic agents . They have also been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .

Propriétés

IUPAC Name |

2-prop-2-enyl-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO6/c1-5-10-24-19(13-11-16(27-2)21(29-4)17(12-13)28-3)18-20(25)14-8-6-7-9-15(14)30-22(18)23(24)26/h5-9,11-12,19H,1,10H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRCTOCLUVRCFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3=C(C(=O)N2CC=C)OC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Allyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

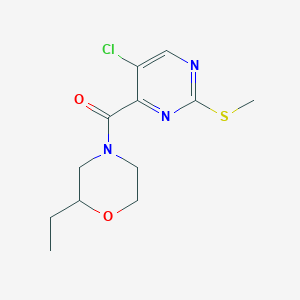

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]ethanol](/img/structure/B3002434.png)

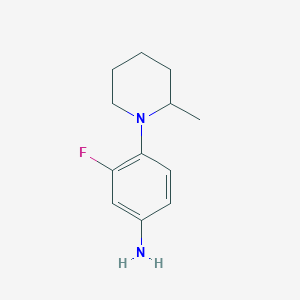

![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3002437.png)

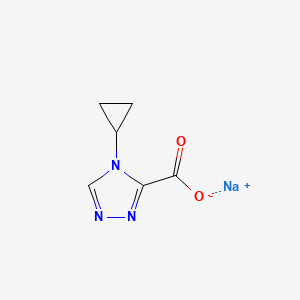

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3002438.png)

![(1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol](/img/structure/B3002440.png)

![Methyl 4,5-dimethyl-2-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)thiophene-3-carboxylate](/img/structure/B3002449.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3002450.png)

![N-(3-(ethyl(phenyl)amino)propyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3002451.png)

![1-[4-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B3002452.png)

![Ethyl 2-tert-butyl-5-[(2,5-dimethylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B3002454.png)

![[(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(5-chloro-6-fluoropyridin-3-yl)methanone](/img/structure/B3002455.png)